2,6-Dimethylquinoline

Übersicht

Beschreibung

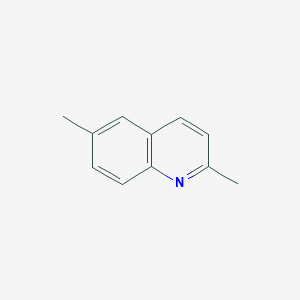

2,6-Dimethylquinoline (CAS: 877-43-0) is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₁N. It consists of a quinoline backbone substituted with methyl groups at the 2- and 6-positions (Figure 1). This compound is commercially available with a purity of ≥98% and is utilized in organic synthesis, catalysis, and pharmaceutical research . Notably, this compound is a natural component derived from the roots of Peucedanum praeruptorum and acts as a selective inhibitor of cytochrome P450 CYP1A2 (IC₅₀ = 3.3 µM), making it relevant in metabolic studies .

Vorbereitungsmethoden

Catalytic Synthesis Approaches

Molybdenum Disulfide-Catalyzed One-Pot Synthesis

A modern one-pot method utilizes aromatic nitro compounds and fatty alcohols in the presence of oxygen-containing molybdenum disulfide (MoS₂/O) catalysts . For example, 2-nitro-m-xylene reacts with ethanol under hydrogen pressure (0.3–3.0 MPa) at 120–160°C for 2–10 hours, reducing the nitro group to an amine. Subsequent cyclization at 120–200°C in an inert atmosphere yields this compound:

2/\text{O}, \text{H}2} \text{this compound}

This approach achieves yields of 80–85% with high purity. The catalyst’s dual functionality (hydrogenation and cyclization) enhances efficiency, and the process avoids hazardous solvents .

Ruthenium Complex-Catalyzed Synthesis

Half-sandwich ruthenium complexes, such as [(η⁶-C₁₀H₁₄)RuCl(L)] (where L = hydroxyindanone-imine ligands), enable the coupling of amino alcohols and ketones under mild conditions . For instance, 2-amino-5-methylbenzyl alcohol reacts with acetone at 60°C in toluene, forming this compound via dehydrogenation and cyclization:

This method provides yields of 70–78% and operates at lower temperatures (60–80°C) compared to traditional methods. The catalyst’s recyclability (up to five cycles without loss of activity) makes it industrially viable .

Alkylation Techniques

ZnMe₂-Mediated Direct Alkylation

Zinc-mediated alkylation introduces methyl groups to quinoline precursors. Using 1,1-diborylalkanes as alkylating agents, ZnMe₂ activates the N-heteroarene for C–H functionalization . For example, quinoline reacts with 1,1-diborylethane in tetrahydrofuran (THF) at 25°C, selectively forming this compound:

This method achieves 65–70% yields with excellent regioselectivity. Computational studies indicate that ZnMe₂ generates a (α-borylalkyl)methylalkoxy zincate intermediate, which directs methylation to the C2 and C6 positions .

Comparative Analysis of Methods

The table below summarizes key parameters for each synthesis route:

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Skraup Synthesis | o-Toluidine, Glycerol | H₂SO₄, 180–200°C | 50–65 | Low-cost reagents | Tar formation, low yield |

| Friedländer Synthesis | 2-Aminoacetophenone, Acetone | NaOH/EtOH, reflux | 70–75 | High regioselectivity | Limited substrate availability |

| MoS₂-Catalyzed | 2-Nitro-m-xylene, Ethanol | MoS₂/O, H₂, 120–200°C | 80–85 | One-pot, recyclable catalyst | High pressure required |

| Ru-Catalyzed | Amino alcohol, Acetone | Ru complex, 60°C | 70–78 | Mild conditions, recyclable catalyst | Cost of ruthenium complexes |

| ZnMe₂ Alkylation | Quinoline, 1,1-Diborylalkane | ZnMe₂, THF, 25°C | 65–70 | Room-temperature operation | Requires pre-functionalized quinoline |

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dimethylquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, often using reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

DMQ serves as a versatile building block in the synthesis of various organic molecules. Its utility in pharmaceutical development is particularly notable, where it contributes to the creation of complex drug compounds. Additionally, it plays a significant role in the synthesis of agrochemicals that enhance agricultural productivity.

Fluorescent Dyes

The compound is utilized in the production of fluorescent dyes which are crucial for biological imaging and diagnostics. These dyes improve visibility in research applications, allowing for better visualization of cellular processes and structures.

Chemical Intermediates

DMQ acts as an important intermediate in the manufacturing of specialty chemicals. Its unique properties enhance product performance in various applications, including coatings and adhesives.

Corrosion Inhibitors

In the automotive and aerospace industries, DMQ is formulated into corrosion inhibitors for metals. These inhibitors provide superior protection compared to traditional methods, extending the lifespan of metal components.

Research in Material Science

The compound is employed in material science research, particularly in developing new polymers and coatings that require enhanced thermal stability and chemical resistance. This application is vital for creating materials that can withstand harsh environmental conditions.

Case Study 1: Pharmaceutical Development

A study highlighted the role of DMQ as a precursor in synthesizing novel pharmaceutical agents with improved efficacy against specific diseases. The compound's ability to facilitate complex reactions has led to the development of drugs with enhanced therapeutic profiles.

Case Study 2: Biodegradation Research

Research on the biodegradation pathways of DMQ revealed its potential for environmental applications. The study identified microbial strains capable of degrading DMQ, providing insights into bioremediation strategies for contaminated sites .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Building block for pharmaceuticals | Facilitates complex drug synthesis |

| Fluorescent Dyes | Biological imaging | Enhances visibility in research |

| Chemical Intermediates | Specialty chemicals manufacturing | Improves product performance |

| Corrosion Inhibitors | Metal protection in automotive/aerospace | Superior corrosion resistance |

| Material Science | Development of polymers/coatings | Enhanced thermal stability and resistance |

Wirkmechanismus

2,6-Dimethylquinoline exerts its effects primarily through the inhibition of cytochrome P450 enzymes. It inhibits CYP1A2 with an IC50 of 3.3 µM and CYP2B6 with an IC50 of 480 µM . The inhibition of these enzymes affects the metabolism of various substrates, including drugs and endogenous compounds, by interfering with their oxidative metabolism pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 2,6-Dimethylquinoline

| Property | Value |

|---|---|

| CAS Number | 877-43-0 |

| Molecular Formula | C₁₁H₁₁N |

| Molecular Weight | 157.22 g/mol |

| Purity | ≥98% |

| Applications | Organic synthesis, CYP1A2 inhibition |

Physicochemical and Reactivity Differences

- Solubility: this compound exhibits lower aqueous solubility compared to 2,4-dimethylquinoline due to increased hydrophobicity from the 6-methyl group.

- Photochemical Reactivity: Under 410 nm LED irradiation, this compound undergoes efficient methylation (quantitative yield in some cases), whereas 2-phenylquinoline derivatives show variable yields depending on substituent electronegativity .

Table 3: Reactivity in Photochemical Alkylation

| Substrate | Product Yield | Key By-Products | Reference |

|---|---|---|---|

| 6-Chloroquinaldine | 68% | Degradation products | |

| 2-Phenylquinoline | 82% | Minimal by-products | |

| 7-Bromoquinaldine | 32% | Halogenated residues |

Biologische Aktivität

2,6-Dimethylquinoline (DMQ) is a compound belonging to the quinoline family, characterized by its two methyl groups at the 2 and 6 positions of the quinoline ring. This compound has garnered attention due to its diverse biological activities, particularly as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. The following sections will delve into its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₁N

- Molecular Weight : 157.21 g/mol

- CAS Number : 877-43-0

- Physical State : White to light yellow crystalline powder

- Melting Point : 57-59 °C

- Boiling Point : 266.5 °C

1. Cytochrome P450 Inhibition

This compound is recognized for its inhibitory effects on cytochrome P450 enzymes, particularly:

- CYP1A2 : IC50 = 3.3 µM

- CYP2B6 : IC50 = 480 µM

These values indicate that DMQ is a potent inhibitor of CYP1A2, which is involved in the metabolism of various drugs and environmental chemicals. The inhibition of these enzymes can lead to significant drug-drug interactions, impacting therapeutic efficacy and safety .

2. Antimicrobial Activity

Research has demonstrated that derivatives of DMQ exhibit notable antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that DMQ and its derivatives possess antibacterial effects against both Gram-positive and Gram-negative bacteria.

| Compound | Zone of Inhibition (mm) | Activity Index |

|---|---|---|

| DMQ | 19 | 0.95 |

| Standard | Nystatin | - |

The above data illustrates the effectiveness of DMQ in inhibiting bacterial growth compared to standard antibiotics .

3. Anticancer Potential

DMQ has also been explored for its anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Study 1: CYP Enzyme Interaction

A study investigated the interaction between DMQ and CYP2B6 using recombinant human enzymes. Results indicated that DMQ significantly inhibited CYP2B6 activity, suggesting potential implications for drug metabolism in patients taking medications metabolized by this enzyme .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of DMQ derivatives against various pathogens, it was found that modifications to the quinoline structure could enhance antibacterial activity significantly. The study highlighted specific derivatives with improved potency against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dimethylquinoline, and how do reaction conditions influence yield and purity?

The Skraup and Doebner-von Miller syntheses are common methods. Reaction conditions such as temperature, catalyst choice (e.g., sulfuric acid or iodine), and precursor ratios (e.g., aniline derivatives with glycerol or acetylacetone) critically affect yield and purity. For example, Bowen et al. (1953) optimized nitration conditions using mixed acid systems to minimize byproducts . Post-synthesis purification via fractional distillation or recrystallization is recommended, with GC-MS or HPLC used to verify purity (retention time: 22.89 min on standard columns) .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices, and how are potential interferences addressed?

ATD-GC/MS and solvent extraction with SPE clean-up are widely used. ATD-GC/MS at 175°C desorption showed higher recovery (e.g., 150 µg/L in water samples) compared to solvent extraction due to reduced matrix interference, though thermal degradation risks must be assessed . Chromatographic parameters (e.g., column polarity, flow rate) are optimized to resolve co-eluting isomers like 2,4- and 2,8-dimethylquinoline (retention times: 23.83 vs. 21.00 min) .

Q. How does this compound interact with cytochrome P450 enzymes, and what experimental approaches are used to determine inhibition constants?

It inhibits CYP1A2 (IC50: 3.3 µM) and CYP2B6 (IC50: 480 µM) via competitive binding. In vitro assays using human liver microsomes and fluorogenic substrates (e.g., ethoxyresorufin for CYP1A2) are standard. Data normalization to control activity and Lineweaver-Burk plots validate inhibition mechanisms .

Advanced Research Questions

Q. What computational models explain the stereoselectivity of this compound in cyclopropanation reactions?

Molecular Electron Density Theory (MEDT) studies reveal that electron-withdrawing methyl groups at positions 2 and 6 stabilize transition states via hyperconjugation, favoring cis-cyclopropane derivatives. Fukui indices and dual descriptor analyses predict regioselectivity in reactions with arylmethylidenemalononitriles .

Q. How can discrepancies in this compound quantification between ATD-GC/MS and solvent extraction methods be resolved?

Discrepancies arise from ATD’s enhanced extraction efficiency for hydrophobic matrices (e.g., textiles) versus solvent extraction’s bias toward polar contaminants. Cross-validation using isotope-labeled internal standards (e.g., d4-2,6-dimethylquinoline) and matrix-matched calibration curves improves accuracy .

Q. What thermodynamic properties (e.g., enthalpy of formation) are critical for predicting this compound’s stability, and how are these measured?

Standard enthalpy of formation (ΔfH°(cr): 114.5 kJ/mol) and sublimation enthalpy (ΔsubH°: 82.3 kJ/mol) are key. Combustion calorimetry and vapor pressure measurements via Knudsen effusion provide these values, with uncertainties <1.5% .

Q. Methodological Considerations

- Experimental Design : Use fractional factorial designs to optimize synthetic conditions (e.g., temperature, catalyst loading) while minimizing runs .

- Data Contradictions : Apply Bland-Altman plots to compare ATD-GC/MS and solvent extraction results, identifying systematic biases .

- Ethical Compliance : Adhere to ISO 17025:2017 for analytical reproducibility and ISO 13485 for biological assays involving enzyme inhibition .

Eigenschaften

IUPAC Name |

2,6-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-3-6-11-10(7-8)5-4-9(2)12-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPSZKIOGBRMHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044153 | |

| Record name | 2,6-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2,6-Dimethylquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

877-43-0 | |

| Record name | 2,6-Dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIMETHYLQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KST0M1T4MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.